REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[CH3:25][C:26](=[O:27])[O:28][C:29](=[O:30])[CH3:31].[Cl:13][c:14]1[c:15]([OH:24])[c:16]([C:17](=[O:18])[OH:19])[cH:20][c:21]([Cl:23])[cH:22]1.[OH2:32].[S:8](=[O:9])(=[O:10])([OH:11])[OH:12]>>[Cl:13][c:14]1[c:15]([O:24][C:26]([CH3:25])=[O:27])[c:16]([C:17](=[O:18])[OH:19])[cH:20][c:21]([Cl:23])[cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Cl)cc(Cl)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)Oc1c(Cl)cc(Cl)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |